The compound 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile is a synthetic small molecule with significant implications in cancer treatment, particularly as an inhibitor of the KRAS G12C mutation found in non-small cell lung cancer. This compound is also known by its drug name Adagrasib and is marketed under the brand name Krazati.
Adagrasib is classified as an antineoplastic agent, specifically targeting the RAS GTPase family, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. The drug's mechanism involves inhibiting the mutated KRAS protein, thereby disrupting its function in cancer cell proliferation .
The synthesis of Adagrasib involves several complex steps, primarily utilizing organic synthesis techniques. The process includes:
For example, one synthesis route described involves dissolving a pyrido[3,4-d]pyrimidine derivative in dichloromethane followed by adding reagents like diisopropylethylamine (DIEA) and 2-fluoroprop-2-enoyl chloride. The reaction is conducted under controlled temperatures to optimize yield and purity .
The molecular formula of Adagrasib is , with a molecular weight of approximately g/mol. The structure features multiple functional groups including a piperazine ring, pyrido-pyrimidine core, and a chloronaphthalene moiety.
Key structural data includes:
Adagrasib undergoes various chemical reactions typical for small molecules, including:
The specific reaction conditions such as temperature, solvent choice, and reagent concentrations are critical for achieving optimal yields and selectivity during synthesis .
Adagrasib acts primarily by binding to the KRAS G12C mutant protein, inhibiting its activity. This action prevents downstream signaling pathways that lead to uncontrolled cell growth.
The binding affinity of Adagrasib for KRAS G12C has been shown to be significant, leading to effective inhibition of tumor growth in preclinical models. This mechanism highlights its potential as a targeted therapy in oncology .
Adagrasib exhibits the following physical properties:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Adagrasib has significant applications in cancer treatment, specifically for patients with non-small cell lung cancer harboring KRAS G12C mutations. Its targeted action allows for more effective treatment strategies compared to traditional chemotherapy.
Furthermore, ongoing research explores its potential in combination therapies with other agents to enhance efficacy against resistant cancer types .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7